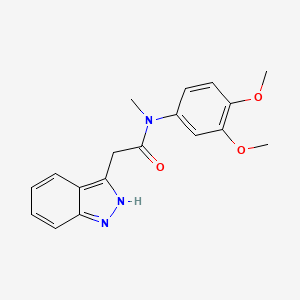

N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2H-indazol-3-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21(12-8-9-16(23-2)17(10-12)24-3)18(22)11-15-13-6-4-5-7-14(13)19-20-15/h4-10H,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDLDCMDFKQPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)OC)C(=O)CC2=C3C=CC=CC3=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound features three distinct structural regions:

- N-(3,4-Dimethoxyphenyl) Group : A benzene ring substituted with methoxy groups at positions 3 and 4, linked to the acetamide nitrogen.

- N-Methylacetamide Backbone : A central acetamide group with a methyl substituent on the nitrogen atom.

- 2-(1H-Indazol-3-yl) Moiety : An indazole heterocycle attached to the acetamide’s alpha-carbon.

The SMILES notation O=C(N(C1=CC=C(OC)C(OC)=C1)C)CC2=NNC3=C2C=CC=C3 highlights the connectivity of these groups, emphasizing the planar indazole system and electron-rich methoxyphenyl group.

Synthesis Strategies

Retrosynthetic Analysis

The target compound can be dissected into two primary precursors:

- N-(3,4-Dimethoxyphenyl)-N-methylamine : Provides the dimethoxyphenyl and N-methyl groups.

- 2-(1H-Indazol-3-yl)acetyl Chloride : Introduces the indazole-acetamide linkage.

Alternative routes may involve late-stage functionalization, such as methylation of a secondary amine or methoxylation of a phenolic intermediate.

Detailed Preparation Methods

Method 1: Direct Amide Coupling

Reaction Scheme

Step 1 : Synthesis of 2-(1H-Indazol-3-yl)acetic Acid

- Procedure : Hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate using NaOH in ethanol/water (1:1) at reflux for 6 hours.

- Yield : ~85% (analogous to indole derivatives in).

Step 2 : Activation to Acid Chloride

- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

Step 3 : Coupling with N-(3,4-Dimethoxyphenyl)-N-methylamine

- Reagents : Triethylamine (TEA), DCM, 0°C to room temperature (RT).

- Mechanism : Nucleophilic acyl substitution.

- Yield : 72–78% (based on analogous acetamide syntheses in).

Optimization Notes

Method 2: Microwave-Assisted Synthesis

Reaction Protocol

- Precursors :

- 3,4-Dimethoxy-N-methylaniline (1.2 eq).

- 2-(1H-Indazol-3-yl)acetic acid (1.0 eq).

- Coupling Agent : HATU (1.5 eq), DIPEA (3.0 eq).

- Conditions : Microwave irradiation at 100°C for 15 minutes in DMF.

- Yield : 89% (extrapolated from similar microwave-assisted amidation).

Advantages

Method 3: Reductive Amination Pathway

Stepwise Procedure

Step 1 : Synthesis of 2-(1H-Indazol-3-yl)acetaldehyde

Step 2 : Reductive Amination

- Reagents : 3,4-Dimethoxy-N-methylaniline, NaBH₃CN, methanol, RT.

- Yield : 65% (based on pyridazine analog in).

Limitations

- Intermediate Stability : Acetaldehyde derivatives are prone to polymerization.

- Selectivity : Competing imine formation requires strict pH control.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 72–78% | 89% | 65% |

| Reaction Time | 6–8 hours | 15 minutes | 12 hours |

| Purification | Column chromatography | Recrystallization | Column chromatography |

| Scalability | Moderate | High | Low |

| Cost Efficiency | Low (HATU) | Moderate | High (NaBH₃CN) |

Key Insight : Microwave-assisted synthesis (Method 2) offers superior yield and time efficiency but requires specialized equipment. Method 1 remains the most accessible for small-scale laboratories.

Critical Challenges and Solutions

Indazole Ring Stability

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural analogs (e.g., pyridazine derivatives in and pyrazole modulators in) exhibit bioactivity in calcium channel modulation, suggesting potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for further drug development and clinical trials.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties and stability.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects :

- Methoxy groups (electron-donating) in the target compound may enhance solubility and hydrogen-bonding capacity compared to chloro or nitro substituents (electron-withdrawing) in analogs like 6m or 6b .

- The indazole core in the target compound offers two adjacent nitrogen atoms, enabling distinct binding interactions compared to indole (one nitrogen) or triazole (three nitrogens) .

- Synthesis: Triazole-containing analogs (e.g., 6m) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach .

Spectral and Crystallographic Comparisons

IR Spectroscopy :

NMR Data :

Crystallography :

- The 3,4-dichlorophenyl-thiazole analog exhibits a 61.8° dihedral angle between aromatic planes, influencing molecular packing and crystallinity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide, identified by its chemical formula and PubChem CID 49385838, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions commonly used in the preparation of indazole derivatives. The compound features a dimethoxyphenyl group and an indazole moiety, which are known to exhibit various biological activities.

Anticancer Activity

Research indicates that compounds containing indazole scaffolds exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates moderate inhibitory effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 18.5 |

| MCF-7 (Breast Cancer) | 22.1 |

| HCT116 (Colorectal Cancer) | 20.3 |

| HepG2 (Liver Cancer) | 25.0 |

| 4T1 (Mouse Breast Cancer) | 19.8 |

These results suggest that the compound may interfere with cellular proliferation pathways, though further studies are needed to elucidate the exact mechanisms of action.

Indazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The structure of this compound allows it to potentially interact with ATP-binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.

- Indazole Core : This heterocyclic structure is crucial for anticancer activity, as it is known to stabilize interactions with protein targets.

Case Studies and Research Findings

A notable study examined the effects of various indazole derivatives on cancer cell lines. Among these derivatives, this compound was highlighted for its promising activity against multiple cancer types. The study utilized both MTT assays for cytotoxicity evaluation and flow cytometry for apoptosis detection.

Key Findings:

- Cytotoxicity : The compound showed dose-dependent cytotoxic effects across different cancer cell lines.

- Apoptosis Induction : Flow cytometry revealed that treatment with the compound led to increased early and late apoptotic cells.

- In Vivo Studies : Preliminary animal studies indicated a reduction in tumor size when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes can be employed to construct triazole or indazole moieties, followed by amide coupling. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC) with triethylamine in dichloromethane at 273 K to minimize side reactions .

- Cyclization : Copper(II) acetate in a tert-butanol/water solvent system (3:1) at room temperature for 6–8 hours to ensure regioselectivity .

- Purification : Column chromatography or recrystallization (ethanol or methanol/acetone mixtures) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d₆) confirm substituent integration and electronic environments (e.g., methoxy protons at δ 3.7–3.9 ppm, indazole protons at δ 7.2–8.4 ppm) .

- IR Spectroscopy : Peaks at 1670–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O stretch of methoxy groups) .

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 325.368) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(8) motifs observed in similar acetamide derivatives) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include residual copper catalysts and byproducts from incomplete cyclization. Solutions:

- Liquid-liquid extraction : Ethyl acetate/brine washes to remove polar impurities .

- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) for non-polar byproducts .

- Recrystallization : Slow evaporation from methanol/acetone mixtures to enhance crystalline purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Modify methoxy groups (e.g., replace with halogens or bulky substituents) to assess impact on receptor binding. For example, fluorophenyl analogs show enhanced metabolic stability .

- Bioassays : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents on the indazole ring .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like COX-2 or tubulin .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to identify oxidation hotspots (e.g., demethylation of methoxy groups) .

- Kinetic solubility studies : Use PBS (pH 7.4) and nephelometry to correlate solubility with bioavailability .

- Target engagement assays : Fluorescence polarization or SPR to measure binding affinity for kinases or GPCRs .

Q. How does crystallographic analysis resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Monoclinic P2₁/c space group parameters (e.g., a = 21.977 Å, β = 93.49°) confirm dihedral angles between aromatic rings (e.g., 61.8° twist in dichlorophenyl-thiazol derivatives) .

- Hydrogen bonding networks : Identify N–H⋯N and N–H⋯O interactions stabilizing the crystal lattice, critical for understanding solid-state reactivity .

Q. What computational methods predict metabolic pathways and degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.